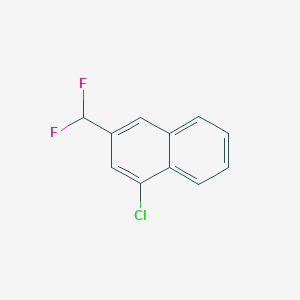![molecular formula C11H10N2O3 B11887103 5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one CAS No. 60100-71-2](/img/structure/B11887103.png)
5-Ethyl-2H-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthyridine core, followed by the introduction of the dioxolane ring. Key steps may include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dioxolane Ring: This step often involves the use of reagents such as ethylene glycol and acid catalysts to form the dioxolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
- 5-Propyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
- 5-Phenyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one
Uniqueness
5-Ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8(5H)-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in how the compound interacts with molecular targets, potentially offering advantages in specific applications.
Eigenschaften
CAS-Nummer |
60100-71-2 |
|---|---|
Molekularformel |
C11H10N2O3 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-ethyl-[1,3]dioxolo[4,5-b][1,8]naphthyridin-8-one |
InChI |
InChI=1S/C11H10N2O3/c1-2-13-4-3-8(14)7-5-9-11(12-10(7)13)16-6-15-9/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
JZZPNMPQHGPKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=O)C2=CC3=C(N=C21)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)
